

Alimix (Cisapride) Application Notes and Protocols for Rodent Studies

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Compound of Interest

Compound Name: Alimix

Cat. No.: B2698976

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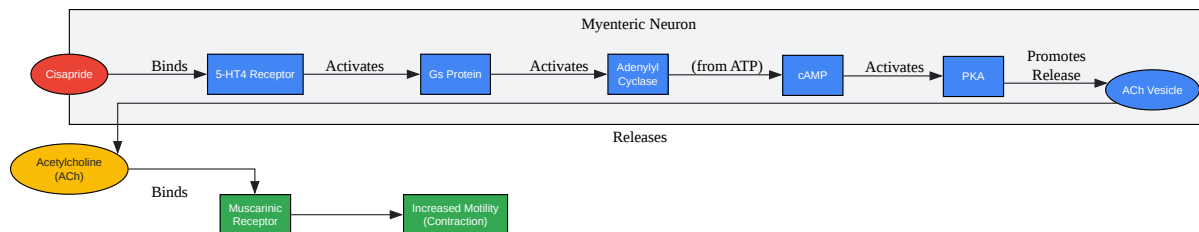
Introduction

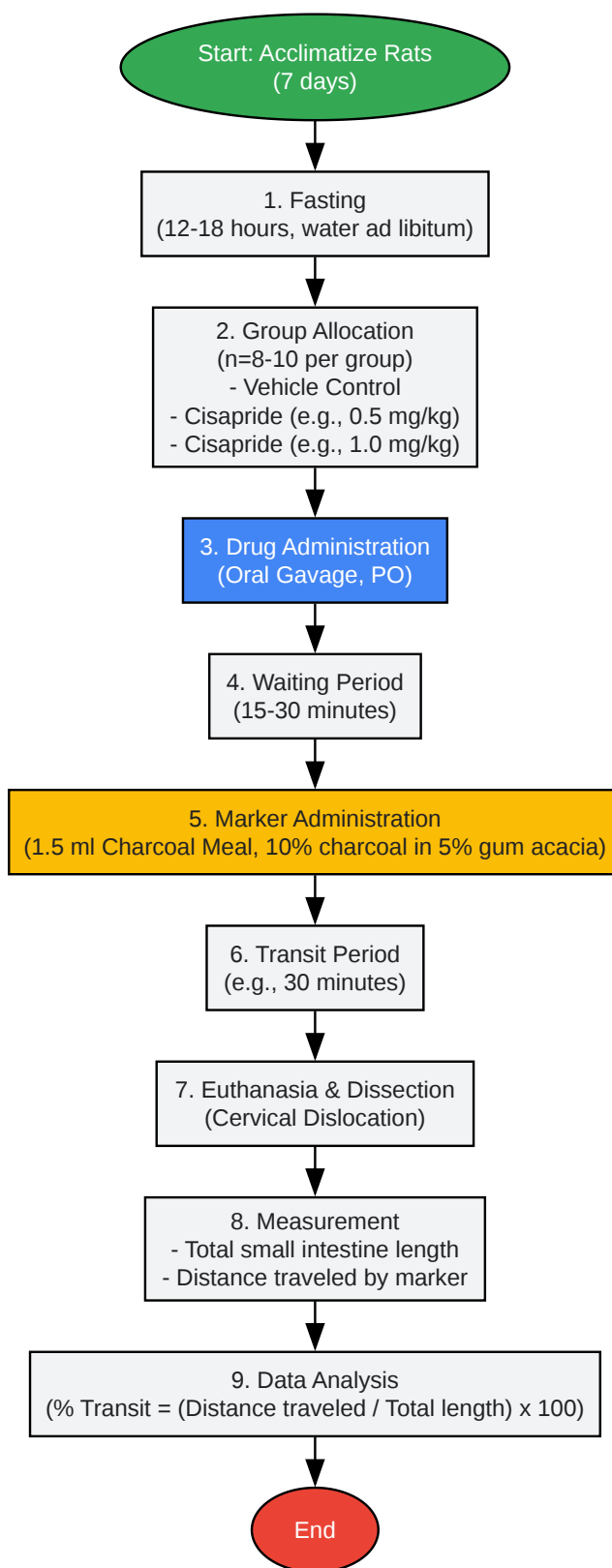
Alimix, with the active ingredient Cisapride, is a gastroprokinetic agent that enhances gastrointestinal motility.[1][2] It functions as a selective serotonin 5-HT₄ receptor agonist, which indirectly stimulates the release of acetylcholine in the enteric nervous system.[1][3] This mechanism improves motility throughout the gastrointestinal tract, from the stomach to the colon.[4][5] In rodent studies, Cisapride is a valuable tool for investigating gastrointestinal physiology, modeling motility disorders, and evaluating the efficacy of prokinetic therapies. Unlike older prokinetics like metoclopramide, Cisapride does not cross the blood-brain barrier, thus avoiding central nervous system side effects in experimental models.[5]

These application notes provide detailed protocols and quantitative data for the use of Cisapride in rodent research, intended for researchers, scientists, and drug development professionals.

Mechanism of Action

Cisapride's primary mechanism involves its action as a selective agonist at serotonin 5-HT₄ receptors located on enteric neurons in the myenteric plexus.[1][3][6][7] Binding to these G-protein coupled receptors activates the adenylate cyclase/cAMP pathway.[8][9] This signaling cascade facilitates the release of acetylcholine (ACh) from cholinergic nerve terminals.[3][10] The released ACh then acts on muscarinic receptors on gastrointestinal smooth muscle cells, leading to increased muscle contraction and enhanced peristalsis.[1][3]





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